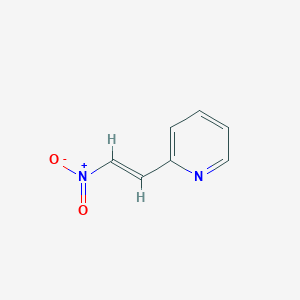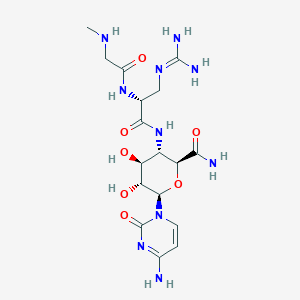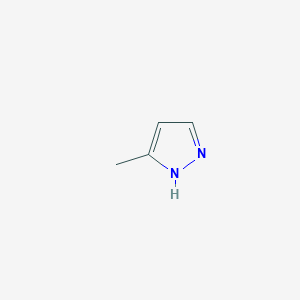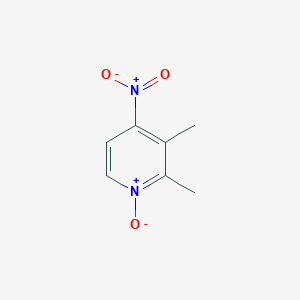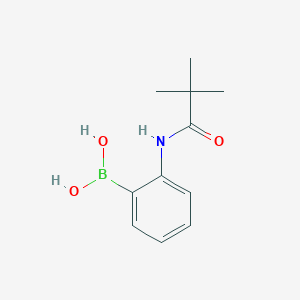
6,7-Diphenyl-3-pyrrolizinone
Übersicht
Beschreibung
6,7-Diphenyl-3-pyrrolizinone, also known as DPP, is a chemical compound that has been extensively studied for its various applications in scientific research. It is a heterocyclic compound that contains a pyrrolizine ring and two phenyl groups. DPP has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool in the field of scientific research.
Wirkmechanismus
The mechanism of action of 6,7-Diphenyl-3-pyrrolizinone is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. 6,7-Diphenyl-3-pyrrolizinone has also been shown to bind to DNA and inhibit the activity of certain enzymes, which may contribute to its anti-cancer properties.
Biochemische Und Physiologische Effekte
6,7-Diphenyl-3-pyrrolizinone has been found to exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-cancer activity. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6,7-Diphenyl-3-pyrrolizinone in lab experiments is its versatility and range of applications. It can be used as a fluorescent probe, photosensitizer, or potential anti-cancer agent, among other things. However, like any chemical compound, 6,7-Diphenyl-3-pyrrolizinone also has its limitations. For example, its solubility in water is relatively low, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 6,7-Diphenyl-3-pyrrolizinone. Some possible areas of study include its use as a potential anti-cancer agent, its role in photodynamic therapy, and its applications in the detection of metal ions. Further research is needed to fully understand the mechanism of action of 6,7-Diphenyl-3-pyrrolizinone and its potential applications in various fields of scientific research.
In conclusion, 6,7-Diphenyl-3-pyrrolizinone is a versatile chemical compound that has been extensively studied for its various applications in scientific research. Its unique chemical structure and properties make it a valuable tool for a wide range of research applications, including as a fluorescent probe, photosensitizer, and potential anti-cancer agent. Further research is needed to fully understand the mechanism of action of 6,7-Diphenyl-3-pyrrolizinone and its potential applications in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
6,7-Diphenyl-3-pyrrolizinone has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions, as a photosensitizer in photodynamic therapy, and as a potential anti-cancer agent. Its unique chemical structure and properties make it a versatile tool for a wide range of research applications.
Eigenschaften
IUPAC Name |
6,7-diphenylpyrrolizin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO/c21-18-12-11-17-19(15-9-5-2-6-10-15)16(13-20(17)18)14-7-3-1-4-8-14/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXPFBLHYYSSCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=C2C4=CC=CC=C4)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40147165 | |
| Record name | 6,7-Diphenyl-3-pyrrolizinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40147165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Diphenyl-3-pyrrolizinone | |
CAS RN |
105508-08-5 | |
| Record name | 6,7-Diphenyl-3-pyrrolizinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105508085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Diphenyl-3-pyrrolizinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40147165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



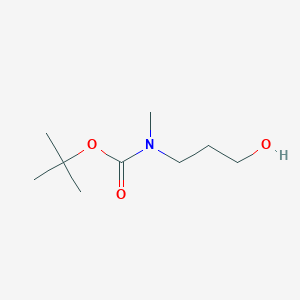


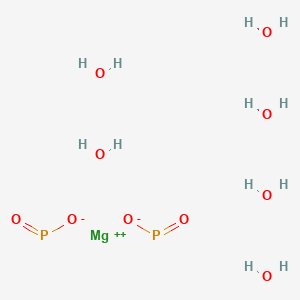
![(4bS,7S,8aS)-7-[(1R)-1-hydroxyprop-2-ynyl]-7-methyl-5,6,8,8a,9,10-hexahydro-4bH-phenanthren-2-ol](/img/structure/B28114.png)

